molecular formula C19H20N2OS2 B12125986 3-Cyclohexyl-5-[(1-methylindol-3-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one

3-Cyclohexyl-5-[(1-methylindol-3-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12125986
M. Wt: 356.5 g/mol
InChI Key: PPCSMSKQQUVBKQ-BOPFTXTBSA-N
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Description

3-Cyclohexyl-5-[(1-methylindol-3-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound that belongs to the thiazolidinone family. This compound is characterized by its unique structure, which includes a cyclohexyl group, an indole moiety, and a thiazolidinone ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclohexyl-5-[(1-methylindol-3-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one typically involves multicomponent reactions (MCRs). These reactions are advantageous due to their high efficiency, operational simplicity, and compliance with green chemistry principles . One common synthetic route involves the condensation of cyclohexanone, 1-methylindole-3-carbaldehyde, and thiourea under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to yield the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of MCRs can be scaled up for industrial applications. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Cyclohexyl-5-[(1-methylindol-3-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.

Scientific Research Applications

3-Cyclohexyl-5-[(1-methylindol-3-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Cyclohexyl-5-[(1-methylindol-3-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Cyclohexyl-5-[(3-hydroxyanilino)methylene]-2-thioxo-1,3-thiazolidin-4-one
  • 3-Cyclohexyl-5-thiophen-2-ylmethylene-2-thioxo-thiazolidin-4-one
  • 5-(3-cyclohexen-1-ylmethylene)-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one

Uniqueness

3-Cyclohexyl-5-[(1-methylindol-3-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the indole moiety, in particular, enhances its potential bioactivity compared to other similar compounds .

Properties

Molecular Formula

C19H20N2OS2

Molecular Weight

356.5 g/mol

IUPAC Name

(5Z)-3-cyclohexyl-5-[(1-methylindol-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H20N2OS2/c1-20-12-13(15-9-5-6-10-16(15)20)11-17-18(22)21(19(23)24-17)14-7-3-2-4-8-14/h5-6,9-12,14H,2-4,7-8H2,1H3/b17-11-

InChI Key

PPCSMSKQQUVBKQ-BOPFTXTBSA-N

Isomeric SMILES

CN1C=C(C2=CC=CC=C21)/C=C\3/C(=O)N(C(=S)S3)C4CCCCC4

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C=C3C(=O)N(C(=S)S3)C4CCCCC4

Origin of Product

United States

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